Safotibant

Catalog No.
S542294
CAS No.
633698-99-4
M.F
C25H34N4O5S
M. Wt
502.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Safotibant

CAS Number

633698-99-4

Product Name

Safotibant

IUPAC Name

N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methylacetamide

Molecular Formula

C25H34N4O5S

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C25H34N4O5S/c1-18-14-22(33-5)15-19(2)24(18)35(31,32)29(4)12-13-34-17-23(30)28(3)16-20-6-8-21(9-7-20)25-26-10-11-27-25/h6-9,14-15H,10-13,16-17H2,1-5H3,(H,26,27)

InChI Key

AMTQCENHQIDBHQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LF22-0542, N-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)-2-(2-(((4-methoxy-2,6-dimethylphenyl) sulfonyl)methylamino)ethoxy)-N-methylacetamide, fumarate

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)CC2=CC=C(C=C2)C3=NCCN3)C)OC

The exact mass of the compound Safotibant is 502.225 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Fumarates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Safotibant (CAS: 633698-99-4), also known as LF22-0542, is a non-peptide small molecule antagonist of the bradykinin B1 receptor (B1R). Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation, making it a key target for investigating chronic inflammatory and neuropathic pain pathways. Safotibant belongs to the arylsulfonamide class of B1R antagonists and is utilized as a research tool to probe the physiological roles of B1R in conditions such as inflammatory hyperalgesia.

Selecting a bradykinin B1 receptor (B1R) antagonist requires careful consideration of properties beyond target binding, as significant variations in selectivity and pharmacokinetics exist between compounds. Unlike peptide-based antagonists which are often restricted to parenteral administration due to poor oral bioavailability, non-peptide agents like Safotibant offer the critical advantage of systemic activity after oral dosing, simplifying in vivo experimental design. Furthermore, the degree of selectivity against the closely related, constitutively expressed B2 receptor is a crucial differentiator. Using a less selective antagonist can lead to confounding off-target effects, complicating data interpretation. Therefore, substituting B1R antagonists based solely on their primary target can compromise experimental reproducibility and validity, making compound-specific properties a key procurement consideration.

Exceptional Selectivity: Over 4000-Fold Preference for B1 vs. B2 Receptors

Safotibant demonstrates a high degree of selectivity for the human bradykinin B1 receptor over the B2 receptor. In binding assays with cloned human receptors, Safotibant displayed a Ki of 0.35 nM for the B1 receptor, while showing no significant affinity for the B2 receptor at concentrations up to 10,000 nM. This results in a selectivity ratio of over 4000-fold, a critical feature for isolating B1-mediated pathways without confounding B2 receptor activity.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data0.35 nM (Human B1 Receptor)
Comparator Or BaselineHuman B2 Receptor: >10,000 nM
Quantified Difference>4000-fold selectivity for B1 over B2
ConditionsCompetitive radioligand binding assays using cloned human bradykinin receptors.

This high selectivity ensures that observed effects in experimental models can be confidently attributed to B1 receptor antagonism, enhancing data quality and reducing the risk of off-target artifacts.

Demonstrated In Vivo Efficacy via Oral Administration in Inflammatory Pain Models

A key procurement advantage of Safotibant is its demonstrated efficacy following oral administration, a feature lacking in many first-generation peptide-based antagonists. In a rat model of persistent inflammatory pain induced by complete Freund's adjuvant (CFA), orally administered Safotibant produced a dose-dependent reversal of thermal hyperalgesia with an ED50 of 1.7 mg/kg. This confirms the compound's oral bioavailability and central nervous system penetration, making it suitable for systemic in vivo studies without requiring invasive administration routes.

Evidence DimensionIn Vivo Efficacy (ED50)
Target Compound Data1.7 mg/kg (p.o.) for reversal of thermal hyperalgesia
Comparator Or BaselinePeptide-based B1 antagonists, which generally require parenteral administration.
Quantified DifferenceEnables oral vs. required parenteral administration route
ConditionsComplete Freund's adjuvant (CFA)-induced persistent inflammatory pain model in rats.

Oral activity simplifies experimental protocols, reduces animal stress, and lowers procedural costs compared to compounds requiring repeated injections, making it a more practical choice for chronic in vivo studies.

High Potency at Human and Rodent Receptors, Enabling Cross-Species Research

Safotibant exhibits high potency at both human and mouse B1 receptors, facilitating translational research from preclinical rodent models to human-relevant systems. It displays a binding affinity (Ki) of 0.35 nM at the cloned human B1 receptor and 6.5 nM at the cloned mouse B1 receptor. This potent, sub-nanomolar to low-nanomolar activity across species ensures its relevance and effectiveness in the most common animal models used for studying pain and inflammation.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataHuman B1R: 0.35 nM; Mouse B1R: 6.5 nM
Comparator Or BaselineGeneral requirement for potent activity in the species being studied.
Quantified DifferenceMaintains high (low-nanomolar) potency across key preclinical (mouse) and target (human) species.
ConditionsCompetitive radioligand binding assays using cloned receptors.

Consistent high potency across species allows for more reliable extrapolation of findings from animal models to human pathophysiology, increasing the translational value of the research.

Chronic In Vivo Studies Requiring Systemic B1 Receptor Blockade via Oral Dosing

For long-term studies of chronic inflammatory or neuropathic pain in rodent models, Safotibant's proven oral efficacy (ED50 of 1.7 mg/kg in a CFA model) makes it a superior choice over peptide-based antagonists that require invasive, repeated injections. This simplifies the experimental workflow and improves animal welfare.

Isolating B1-Mediated Signaling from B2 Receptor Pathways

When the research goal is to specifically dissect the role of the inducible B1 receptor without activating or blocking the constitutively expressed B2 receptor, Safotibant's >4000-fold selectivity provides the necessary precision. This is critical for studies on inflammation-induced hyperalgesia where both receptor subtypes may be implicated.

Translational Research from Mouse Models to Human Cellular Systems

Safotibant's high potency at both mouse (Ki = 6.5 nM) and human (Ki = 0.35 nM) B1 receptors makes it an ideal tool for translational studies. Researchers can confidently use Safotibant in mouse models of disease and then validate findings in human cell-based assays, knowing the tool compound is highly effective in both systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

502.22499137 Da

Monoisotopic Mass

502.22499137 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

02HU8HWP7U

Other CAS

633698-99-4

Wikipedia

Safotibant

Dates

Last modified: 02-18-2024

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